N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide
Description
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]butanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol-5-one core fused with a thiophene ring and substituted at positions 2 and 3. The 2-position bears a 4-methylphenyl group, while the 3-position is functionalized with a butanamide moiety. This compound is of interest due to its structural similarity to pharmacologically active pyrazole and thiophene derivatives, which are often explored for their kinase inhibitory, anti-inflammatory, or analgesic properties.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-4-15(20)17-16-13-9-22(21)10-14(13)18-19(16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPQDQTCHRKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction for Cyclization
The Jacobson reaction, involving N-acetylation, nitrosation, and cyclization of ortho-methyl amines, has been successfully applied to thieno[3,2-c]pyrazole synthesis. For the [3,4-c] isomer, the route begins with methyl 3-aminothiophene-2-carboxylate (10 ), which is reduced to 2-methylthiophene-3-amine (11 ) using lithium aluminum hydride (LAH) in refluxing 1,4-dioxane or tetrahydrofuran (Scheme 1). Key modifications include:
- Solvent Optimization : Substituting 1,4-dioxane with THF avoids solvent freezing during distillation.
- Cyclization : Treatment of 11 with acetic anhydride and isoamyl nitrite in toluene yields the acetylated intermediate 16 , which is hydrolyzed with potassium hydroxide to afford the thieno[3,4-c]pyrazole core.
Table 1: Jacobson Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reduction of 10 | LAH, THF, reflux | 85 |
| Cyclization of 11 | Ac₂O, isoamyl nitrite, 70°C | 65 |
| Hydrolysis of 16 | KOH, EtOH/H₂O | 88 |
Palladium-Catalyzed Cyclization
An alternative route involves palladium-mediated cross-coupling. Starting from 3-bromothiophene-2-carbaldehyde (23 ), condensation with benzophenone hydrazone (27 ) forms azine 24 (85% yield). Subsequent palladium-catalyzed amination with hydrazone 27 yields bishydrazone 25 , which is hydrolyzed to the pyrazole core.
Functionalization Strategies
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl moiety at position 2 is introduced via Suzuki-Miyaura coupling. Bromination of the thieno-pyrazole core at position 2, followed by coupling with 4-methylphenylboronic acid, achieves this substitution. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 3:1 dioxane/water mixture at 80°C.
Acylation for Butanamide Side Chain
The butanamide group is installed through nucleophilic acyl substitution. Treatment of 3-amino-thieno[3,4-c]pyrazole with butanoyl chloride in dichloromethane, using triethylamine as a base, affords the target compound in 72% yield.
Table 2: Functionalization Reaction Parameters
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 68 |
| Acylation | Butanoyl chloride, Et₃N, DCM | 72 |
Optimization of Reaction Conditions
- Solvent Effects : THF outperforms 1,4-dioxane in LAH reductions due to easier workup.
- Catalyst Loading : Reducing Pd(OAc)₂ from 10 mol% to 5 mol% in cross-coupling maintains yield while lowering costs.
- Temperature Control : Cyclization at 70°C minimizes byproducts like acetylated dimer 22 .
Analytical Characterization
- ¹H NMR : The thieno-pyrazole core shows characteristic signals at δ 7.02 (d, 1H, thiophene-H) and δ 7.41 (d, 1H, pyrazole-H).
- IR : Absorption bands at 1652 cm⁻¹ (C=O) and 1245 cm⁻¹ (C=S) confirm functional groups.
- LC-MS : Molecular ion peak at m/z 369.00 [M + 1] aligns with the calculated mass.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Parameter | Jacobson Route | Palladium Route |
|---|---|---|
| Steps | 3 | 4 |
| Overall Yield (%) | 47 | 40.4 |
| Cost | Low | High (Pd catalysts) |
| Byproducts | Dimer 22 | None reported |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrazole derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared to analogs with variations in the aryl substituent (position 2) and the amide side chain (position 3). Key examples from literature and chemical databases include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Substituent Effects on Aromatic Ring (Position 2): Electron-withdrawing groups (e.g., 4-fluoro in ) may enhance binding to electron-rich targets but reduce solubility. Steric hindrance (e.g., 2,3-dimethylphenyl in ) could limit target accessibility.
Amide Chain Variations (Position 3): Butanamide (target compound) offers moderate chain length, balancing flexibility and steric effects. Aromatic amides (e.g., 4-bromobenzamide in ) introduce π-π stacking interactions but may reduce metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
